
3-(1-(6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-(6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a novel organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of quinazolinone derivatives and has been synthesized using various methods.
Scientific Research Applications
Synthesis and Potential Antihypertensive Applications
- Antihypertensive Agents: A study elaborates on the synthesis of piperidine derivatives with a quinazoline ring system, aimed at evaluating their antihypertensive activity. Compounds showing promising results in lowering blood pressure in hypertensive rat models highlight the potential therapeutic applications of such derivatives in managing hypertension (Takai et al., 1986).
Cardiotonic Activity
- Cardiotonic Agents: Research on piperidine derivatives carrying different 5-membered heterocyclic rings at the 4-position of the quinazoline ring system has been conducted to assess their cardiotonic activity. Specific derivatives demonstrated significant inotropic activity, suggesting their utility in developing new cardiotonic agents (Nomoto et al., 1991).
Antimicrobial and Insecticidal Efficacy
- Antimicrobial Agents: The synthesis of novel thiazolidinone derivatives, featuring a quinazolinone framework, has been explored for their antimicrobial activity against a variety of bacterial and fungal pathogens. This research indicates the potential of these compounds in addressing microbial infections (Patel et al., 2012).
- Insecticidal Agents: A study on the synthesis and insecticidal efficacy of new bis quinazolinone derivatives highlights their potential in pest management. The structural elucidation of these compounds provides insights into their insecticidal properties and potential application in agricultural practices (El-Shahawi et al., 2016).
Antifungal and Antibacterial Activities
- Antifungal and Antibacterial Properties: The synthesis and evaluation of quinazoline derivatives for antifungal and antibacterial activities have been documented, showing efficacy against specific fungal and bacterial strains. This suggests their potential role in developing new antimicrobial agents (Kale & Durgade, 2017).
properties
IUPAC Name |
3-[1-(6-oxo-1H-pyridine-3-carbonyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-17-8-7-13(10-20-17)18(25)22-9-3-4-14(11-22)23-12-21-16-6-2-1-5-15(16)19(23)26/h1-2,5-8,10,12,14H,3-4,9,11H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMWUYAQLTUZJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CNC(=O)C=C2)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


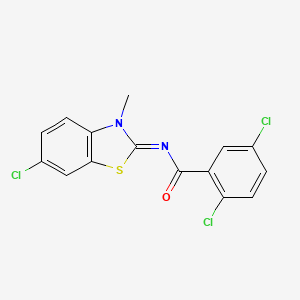
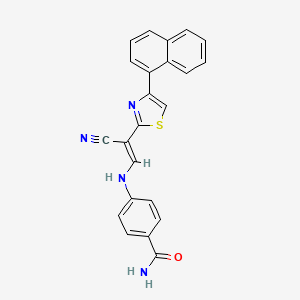
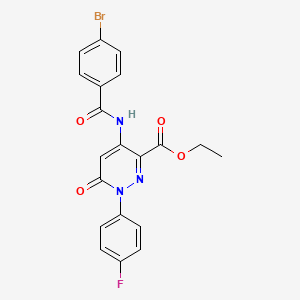

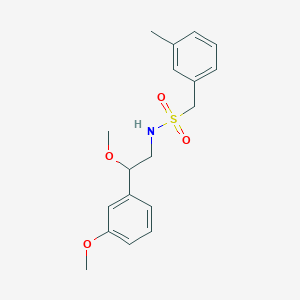
![3-(2-Chlorophenyl)-5-{1-[(4-ethoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2463898.png)
![5-Methyl-N-[2-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]phenyl]-1-(6-oxo-1H-pyridazin-3-yl)pyrazole-4-carboxamide](/img/structure/B2463899.png)
![5-methyl-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)isoxazole-4-carboxamide](/img/structure/B2463900.png)
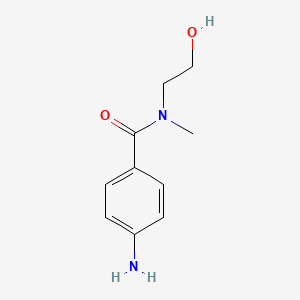
![4-[(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)oxy]methylpyridine](/img/structure/B2463903.png)
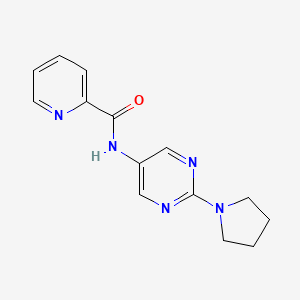

![N-[(4-tert-butylphenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide](/img/structure/B2463906.png)